molecular formula C11H22Cl2N4O B1525372 3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride CAS No. 1306604-70-5

3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride

Cat. No. B1525372
M. Wt: 297.22 g/mol
InChI Key: DKDLYYQYOGDJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical with the molecular formula C11H21ClN4O and a molecular weight of 260.77 . It is categorized as a precursor in the synthesis of various synthetic cannabinoids . It is intended for research and forensic applications .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry .
    • Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Method : The process utilizes a radical approach paired with a Matteson–CH 2 –homologation .
    • Results : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Synthesis of 3-Amino-2-methyl-quinazolin-4 (3H)-one Synthones and Amides

    • Field : Bioorganic Chemistry .
    • Application : This research involves the synthesis of 3-amino-2-methyl-quinazolin-4 (3H)-ones .
    • Method : An efficient tandem microwave-assisted green process was used for the synthesis .
    • Results : The synthesized compounds were found photo-active towards plasmid DNA under UVB, and four under UVA irradiation .
  • Inhibition of Kinase p70S6Kβ

    • Field : Biochemistry .
    • Application : This research involves the inhibition of the kinase p70S6Kβ .
    • Method : The process involves the use of an inhibitor .
    • Results : Significant activity was found on the kinase p70S6Kβ .
  • In Vivo Study of BLU-667

    • Field : Pharmacology .
    • Application : This research involves the in vivo study of BLU-667 .
    • Method : The process involves the administration of BLU-667 .
    • Results : BLU-667 was found to effectively inhibit various RET mutations and fusions driven by NSCLC and thyroid cancer xenografts .
  • Synthesis of 4-Aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo [3,4- b ]quinolin-5-ones

    • Field : Organic Chemistry .
    • Application : This research involves the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo [3,4- b ]quinolin-5-ones .
    • Method : The process involves the use of 3-amino-5-methylpyrazole as a beta-sheet template .
    • Results : The synthesized compounds were found to interact with ferrocenoyl-dipeptides .
  • Inhibition of Kinase MPS1
    • Field : Biochemistry .
    • Application : This research involves the inhibition of the kinase MPS1 .
    • Method : The process involves the use of an inhibitor .
    • Results : Although the inhibitor did not show the expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ .

properties

IUPAC Name

3-amino-2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O.2ClH/c1-8(6-12)11(16)13-5-3-4-10-7-14-15-9(10)2;;/h7-8H,3-6,12H2,1-2H3,(H,13,16)(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDLYYQYOGDJLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CCCNC(=O)C(C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Reactant of Route 3
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Reactant of Route 5
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
Reactant of Route 6
3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.